Icosapent

Description

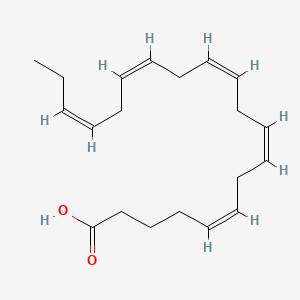

Important polyunsaturated fatty acid found in fish oils. It serves as the precursor for the prostaglandin-3 and thromboxane-3 families. A diet rich in eicosapentaenoic acid lowers serum lipid concentration, reduces incidence of cardiovascular disorders, prevents platelet aggregation, and inhibits arachidonic acid conversion into the thromboxane-2 and prostaglandin-2 families.

Eicosapentaenoic acid has been reported in Mortierella alpina, Tornabea scutellifera, and other organisms with data available.

Icosapent is the free fatty acid (FFA) form of eicosapentaenoic acid (EPA), a polyunsaturated long-chain fatty acid found in fish oil with a 20-carbon backbone and 5 double bonds, with potential supplementing, anti-inflammatory, anti-thrombotic, immunomodulating, anti-angiogenic and chemopreventive activities. Upon administration of this compound, the free form of EPA is incorporated in cell membrane phospholipids and replaces arachidonic acid. This inhibits arachidonic acid conversion into thromboxanes and prostaglandin E2 (PGE2). Upon oral administration of this compound, the EPA-FFA prevents and suppresses colonic neoplasia and reduces polyp formation and growth through as of yet not fully elucidated mechanisms.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 48 investigational indications.

See also: this compound Ethyl (active moiety of); Eicosapentaenoic Acid (subclass of); Fish Oil (is active moiety of) ... View More ...

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZBEHYOTPTENJ-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041023 | |

| Record name | Timnodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Eicosapentaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10417-94-4 | |

| Record name | Timnodonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10417-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icosapent [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Timnodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOSAPENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAN7QOV9EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eicosapentaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

icosapent ethyl mechanism of action in cardiovascular risk reduction

For Researchers, Scientists, and Drug Development Professionals

Icosapent ethyl (IPE), a high-purity ethyl ester of eicosapentaenoic acid (EPA), has emerged as a critical therapeutic agent in the management of residual cardiovascular risk. Its approval for reducing the risk of cardiovascular events in specific high-risk patient populations has been a significant advancement.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which this compound ethyl exerts its cardioprotective effects, supported by data from pivotal clinical trials and mechanistic studies.

Modulation of Lipid and Lipoprotein Metabolism

While initially recognized for its triglyceride-lowering properties, the cardiovascular benefits of this compound ethyl extend beyond simple lipid reduction.[4] IPE influences the metabolism of various lipoproteins, leading to a less atherogenic profile.

Triglyceride and VLDL Reduction

This compound ethyl effectively reduces the synthesis and enhances the clearance of triglycerides and very-low-density lipoproteins (VLDL).[5] The proposed mechanisms include:

-

Inhibition of Diacylglycerol Acyltransferase (DGAT): EPA is a more potent inhibitor of DGAT compared to docosahexaenoic acid (DHA), a key enzyme in triglyceride synthesis.[5]

-

Enhanced Fatty Acid Oxidation: EPA promotes the oxidation of fatty acids in the liver.[5]

-

Increased Lipoprotein Lipase (LPL) Activity: IPE may increase the expression and activity of LPL, which facilitates the clearance of triglycerides from circulating VLDL and chylomicrons.[6]

Effects on Other Lipoproteins

Unlike some other omega-3 fatty acid formulations that can increase low-density lipoprotein cholesterol (LDL-C), this compound ethyl has been shown to not significantly raise LDL-C levels.[7][8] In fact, some studies have reported a modest reduction in LDL-C.[8][9] Furthermore, IPE has been shown to reduce the concentration of small, dense LDL particles, which are considered more atherogenic.[10] It also reduces levels of apolipoprotein B (ApoB), a primary structural protein of all atherogenic lipoproteins.[9][11][12]

Table 1: Effects of this compound Ethyl on Lipid and Lipoprotein Parameters from the ANCHOR and MARINE Studies

| Parameter | Study | IPE Dose | Median Placebo-Adjusted Percent Change from Baseline | p-value |

| Triglycerides (TG) | ANCHOR | 4 g/day | -21.5% | <0.0001 |

| MARINE | 4 g/day | -33.1% | <0.0001 | |

| Non-HDL-C | ANCHOR | 4 g/day | -13.6% | <0.0001 |

| Very-Low-Density Lipoprotein Cholesterol (VLDL-C) | ANCHOR | 4 g/day | -24.4% | <0.0001 |

| MARINE | 4 g/day | -28.6% | 0.0002 | |

| Apolipoprotein B (ApoB) | ANCHOR | 4 g/day | -9.3% | <0.0001 |

| Low-Density Lipoprotein Cholesterol (LDL-C) | ANCHOR | 4 g/day | -6.2% | 0.0067 |

| Large VLDL Particle Concentration | MARINE | 4 g/day | -27.9% | 0.0211 |

| Total LDL Particle Concentration | MARINE | 4 g/day | -16.3% | 0.0006 |

| Small LDL Particle Concentration | MARINE | 4 g/day | -25.6% | <0.0001 |

Data compiled from the ANCHOR and MARINE studies.[8][10]

Anti-Inflammatory and Pro-Resolving Actions

Chronic inflammation is a cornerstone of atherosclerosis. This compound ethyl exhibits potent anti-inflammatory properties and promotes the resolution of inflammation.

Reduction of Inflammatory Markers

Clinical studies have consistently demonstrated that IPE significantly reduces levels of key inflammatory markers associated with cardiovascular disease.

Table 2: Effects of this compound Ethyl on Inflammatory Markers from the ANCHOR and MARINE Studies

| Marker | Study | IPE Dose | Median Placebo-Adjusted Percent Change from Baseline | p-value |

| High-Sensitivity C-Reactive Protein (hsCRP) | ANCHOR | 4 g/day | -22% | <0.001 |

| MARINE | 4 g/day | -36% | <0.01 | |

| Lipoprotein-associated Phospholipase A2 (Lp-PLA2) | ANCHOR | 4 g/day | -19% | <0.0001 |

| MARINE | 4 g/day | -14% | <0.001 | |

| Oxidized LDL (Ox-LDL) | ANCHOR | 4 g/day | -13% | <0.0001 |

Data compiled from the ANCHOR and MARINE studies.[13]

Pro-Resolving Lipid Mediator Production

EPA serves as a substrate for the enzymatic production of specialized pro-resolving mediators (SPMs), such as resolvin E1 (RvE1).[6][14] These molecules actively orchestrate the resolution of inflammation, a process distinct from traditional anti-inflammatory mechanisms. The EPA-RvE1-ChemR23 axis is a key pathway in this process, where RvE1 activates the ChemR23 receptor to dampen the immune response and promote tissue repair.[6][14]

Caption: Metabolic pathway of EPA to the pro-resolving mediator Resolvin E1.

Endothelial Function and Plaque Stability

This compound ethyl positively impacts endothelial function and contributes to the stabilization of atherosclerotic plaques.

Improved Endothelial Function

EPA has been shown to increase the coupling efficiency of endothelial nitric oxide synthase (eNOS), leading to enhanced nitric oxide (NO) production.[1] NO is a critical molecule for vasodilation and maintaining endothelial health.

Plaque Regression and Stabilization

The EVAPORATE trial provided crucial mechanistic insights into the effects of IPE on coronary plaque. Using multidetector computed tomography (MDCT), the study demonstrated that this compound ethyl, when added to statin therapy, resulted in:

-

Regression of low-attenuation plaque (LAP) volume: A significant 17% regression of LAP, a marker of a vulnerable, lipid-rich necrotic core, was observed over 18 months compared to placebo.[15]

-

Reduction in other plaque components: Significant reductions were also seen in fibro-fatty plaque, fibrous plaque, and total non-calcified plaque.

-

Increased fibrous cap thickness: A thicker fibrous cap is indicative of a more stable plaque, less prone to rupture.[15]

These findings suggest that this compound ethyl not only slows the progression of atherosclerosis but can also lead to plaque regression and a more stable plaque phenotype.[15][16]

Caption: this compound ethyl's role in promoting atherosclerotic plaque stabilization.

Antithrombotic Effects

This compound ethyl also possesses antithrombotic properties that contribute to its cardiovascular risk reduction.

Platelet Aggregation

EPA is a precursor for the synthesis of thromboxane A3, which has a neutral effect on platelet aggregation, and prostaglandin I3, which inhibits platelet aggregation.[17] By shifting the balance towards anti-aggregatory prostaglandins, IPE may reduce the propensity for thrombus formation.[17] Animal models have demonstrated that omega-3 fatty acids can reduce platelet aggregation and thrombus formation.[18]

Experimental Protocols: Pivotal Clinical Trials

The understanding of this compound ethyl's mechanism of action is largely derived from well-designed clinical trials.

REDUCE-IT (Reduction of Cardiovascular Events with this compound Ethyl–Intervention Trial)

-

Objective: To evaluate the efficacy of this compound ethyl in reducing ischemic events in statin-treated patients with high triglycerides at elevated cardiovascular risk.[19]

-

Design: A multinational, phase 3b, randomized, double-blind, placebo-controlled trial.[19][20]

-

Participants: 8,179 patients aged ≥45 years with established cardiovascular disease or aged ≥50 years with diabetes mellitus and at least one additional risk factor.[19] All patients were on stable statin therapy with LDL-C levels between 41 and 100 mg/dL and fasting triglyceride levels between 135 and 499 mg/dL.[21]

-

Intervention: 4 grams/day of this compound ethyl or a matching placebo.[21]

-

Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina.[19][22]

-

Key Results: IPE reduced the relative risk of the primary composite endpoint by 25% compared to placebo.[4]

Caption: Simplified workflow of the REDUCE-IT clinical trial.

ANCHOR Study

-

Objective: To evaluate the efficacy and safety of IPE in patients with residual high fasting triglyceride levels (≥200 and <500 mg/dL) despite having optimized LDL-C levels on statin therapy.[9]

-

Design: A 12-week, phase 3, randomized, double-blind, placebo-controlled study.[9]

-

Participants: 702 patients.[9]

-

Intervention: this compound ethyl 4 g/day , 2 g/day , or placebo.[9]

-

Key Endpoints: Percent change from baseline in triglyceride levels and other lipid and inflammatory markers.[9]

MARINE Study

-

Objective: To evaluate the efficacy and safety of IPE in patients with very high triglyceride levels (≥500 mg/dL).[13]

-

Design: A 12-week, phase 3, randomized, double-blind, placebo-controlled study.[10][13]

-

Participants: 229 patients.[10]

-

Intervention: this compound ethyl 4 g/day , 2 g/day , or placebo.[10]

-

Key Endpoints: Percent change from baseline in triglyceride levels and other lipid and inflammatory markers.[13]

Conclusion

The mechanism of action of this compound ethyl in reducing cardiovascular risk is comprehensive and pleiotropic, extending well beyond its effects on triglycerides. Through a combination of lipid metabolism modulation, potent anti-inflammatory and pro-resolving activities, improvements in endothelial function and plaque stability, and antithrombotic effects, this compound ethyl addresses multiple pathways in the pathophysiology of atherosclerotic cardiovascular disease. The robust clinical evidence, particularly from the REDUCE-IT trial, underscores the significant and multifaceted cardioprotective benefits of this highly purified form of eicosapentaenoic acid. Further research into its molecular mechanisms will continue to elucidate the full spectrum of its therapeutic effects.

References

- 1. A Critical Review of this compound Ethyl in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Clinical results and mechanism of action of this compound ethyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence on cardiovascular prevention with this compound ethyl | Clínica e Investigación en Arteriosclerosis (English Edition) [elsevier.es]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound ethyl on lipid and inflammatory parameters in patients with diabetes mellitus-2, residual elevated triglycerides (200-500 mg/dL), and on statin therapy at LDL-C goal: the ANCHOR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound ethyl, a pure EPA omega-3 fatty acid: effects on lipoprotein particle concentration and size in patients with very high triglyceride levels (the MARINE study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound Ethyl (Eicosapentaenoic Acid Ethyl Ester) on Atherogenic Lipid/Lipoprotein, Apolipoprotein, and Inflammatory Parameters in Patients With Elevated High-Sensitivity C-Reactive Protein (from the ANCHOR Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Ethyl (Eicosapentaenoic Acid Ethyl Ester): Effects Upon High-Sensitivity C-Reactive Protein and Lipid Parameters in Patients With Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound ethyl, a pure ethyl ester of eicosapentaenoic acid: effects on circulating markers of inflammation from the MARINE and ANCHOR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound ethyl in cardiovascular prevention: Resolution of inflammation through the eicosapentaenoic acid - resolvin E1 - ChemR23 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. amarincorp.com [amarincorp.com]

- 16. m.youtube.com [m.youtube.com]

- 17. academic.oup.com [academic.oup.com]

- 18. The Road to Approval: a Perspective on the Role of this compound Ethyl in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Potential effects of this compound ethyl on cardiovascular outcomes in cigarette smokers: REDUCE-IT smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reduction in Revascularization With this compound Ethyl: Insights From REDUCE-IT Revascularization Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2minutemedicine.com [2minutemedicine.com]

A Technical Guide to the Comparative Bioavailability of Icosapent Ethyl Versus Eicosapentaenoic Acid (EPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the bioavailability of icosapent ethyl, a prescription-grade ethyl ester of eicosapentaenoic acid (EPA), against other forms of EPA, primarily free fatty acid (FFA) and triglyceride (TG) forms. This document synthesizes data from key clinical studies, details experimental methodologies, and illustrates the underlying physiological and metabolic pathways influencing absorption and efficacy.

Introduction: The Chemical Basis of Bioavailability

Eicosapentaenoic acid (EPA) is a long-chain omega-3 polyunsaturated fatty acid with established benefits in reducing triglyceride levels and cardiovascular risk.[1][2] The therapeutic efficacy of EPA is contingent upon its systemic absorption and bioavailability. Commercially available EPA is formulated in several chemical forms, with the most common being ethyl esters (EE), triglycerides (TG), and free fatty acids (FFA).

-

This compound Ethyl (IPE): A high-purity, prescription formulation of EPA as an ethyl ester (C₂₂H₃₄O₂).[3]

-

Eicosapentaenoic Acid (EPA): Can be found in various supplement forms, including natural triglycerides, re-esterified triglycerides, and free fatty acids.

The fundamental difference influencing their bioavailability lies in the initial step of digestion and absorption. Ethyl esters, such as this compound ethyl, are synthetic forms that require enzymatic hydrolysis by pancreatic lipases to cleave the ethyl group, releasing free EPA for absorption into the enterocytes.[4] This process is significantly dependent on the presence of dietary fats, which stimulate pancreatic lipase secretion.[5] In contrast, EPA in the free fatty acid form does not require this initial hydrolysis step and can be directly absorbed.

Comparative Bioavailability: Quantitative Analysis

Multiple clinical studies have been conducted to compare the relative bioavailability of different EPA formulations. The key pharmacokinetic (PK) parameters used for comparison are the Area Under the Curve (AUC), which represents total drug exposure over time, and the Maximum Concentration (Cmax), the highest concentration of the drug in the blood.

Head-to-Head Bioavailability Studies

The following table summarizes quantitative data from pivotal studies comparing ethyl ester EPA with free fatty acid formulations. A consistent finding is the superior bioavailability of FFA forms, particularly under low-fat dietary conditions, which are often recommended for patients with hypertriglyceridemia.

| Study | EPA Formulation | Dose | Meal Condition | Key Bioavailability Findings (Baseline-Adjusted) | Reference |

| ECLIPSE II | OM3-FFA (Epanova®, FFA form) | 4 g/day for 14 days | Low-Fat (TLC Diet) | AUC(0-τ): ~5.8-fold higher than OM3-EE | [6][7][8] |

| OM3-EE (Lovaza®, EE form) | 4 g/day for 14 days | Low-Fat (TLC Diet) | Cmax,ss: ~6.5-fold higher for OM3-FFA | [6][7][8] | |

| ENHANCE-IT | EPA+DPA-FFA (MAT9001, FFA form) | 28-day treatment | With Meals (TLC Diet) | Plasma EPA: Increased by 848% vs. 692% for IPE (P<0.001) | [9][10] |

| This compound Ethyl (Vascepa®, EE form) | 28-day treatment | With Meals (TLC Diet) | Total Omega-3: Increased by 205% vs. 165% for IPE (P<0.001) | [9][10] | |

| Lawson et al. (1988) | EPA as FFA | Single Dose | Low-Fat Meal | Well absorbed (≥95%) | [4] |

| EPA as TG | Single Dose | Low-Fat Meal | 68% as well absorbed as FFA form | [4] | |

| EPA as EE | Single Dose | Low-Fat Meal | Only 20% as well absorbed as FFA form | [4] | |

| EPA as EE | Single Dose | High-Fat Meal (44g) | Absorption increased three-fold (to ~60%) compared to low-fat meal | [5] |

Pharmacokinetics of this compound Ethyl

The pharmacokinetic profile of this compound ethyl has been characterized in several large-scale clinical trials. Following oral administration, it is de-esterified to EPA and absorbed.

| Parameter | Value | Study Context | Reference |

| Time to Peak (Tmax) | ~5 hours | Following oral administration | [11][12] |

| Elimination Half-life (t½) | ~79 - 89 hours | Steady-state in healthy subjects | [11] |

| Steady State | Reached by Day 14-28 in plasma | Multiple dosing | [12] |

| Dose Proportionality | PK of EPA are linear with dose | Doses of 2 g/day and 4 g/day | [13] |

| Food Effect | Administered with food in all clinical trials. Absorption of EE forms is highly dependent on co-ingested fat. | MARINE, ANCHOR trials | [1][5][14] |

Experimental Protocols of Key Studies

The ECLIPSE II Study

-

Objective: To compare the steady-state bioavailability of an omega-3 FFA formulation (Epanova®) with an omega-3 EE formulation (Lovaza®) under low-fat diet conditions.[6][7][8]

-

Study Design: An open-label, parallel-group study.[8]

-

Subject Population: 52 healthy male and female subjects (18-55 years), with a BMI of 18–29.9 kg/m ². Subjects followed a National Cholesterol Education Program (NCEP) Therapeutic Lifestyle Changes (TLC) low-fat diet.[8]

-

Dosing Regimen: Subjects received either 4 g of the FFA formulation or 4 g of the EE formulation once daily for 14 consecutive days. Dosing occurred after a standardized low-fat breakfast.[8]

-

Pharmacokinetic Sampling: After 14 days of dosing, serial blood samples were drawn over a 24-hour period to characterize the steady-state bioavailability of EPA and DHA.[8]

-

Analytical Method: Plasma concentrations of EPA were determined using validated analytical methods, likely gas chromatography or liquid chromatography-mass spectrometry, though the specific publication abstracts do not detail the instrumentation.

The ENHANCE-IT Study

-

Objective: To compare the pharmacodynamic responses and plasma omega-3 levels of an EPA/DPA FFA formulation (MAT9001) versus this compound ethyl (EPA-EE).[9][10]

-

Study Design: An open-label, randomized, 2-way crossover trial with 28-day treatment periods separated by a washout period of at least 28 days.[9]

-

Subject Population: 100 subjects with fasting triglycerides between 150–499 mg/dL.[9]

-

Dosing Regimen: Subjects received twice-daily doses of either MAT9001 or this compound ethyl, taken with meals, while adhering to a TLC diet.

-

Pharmacodynamic & PK Sampling: Blood samples were collected at baseline and at the end of each 28-day treatment period to measure plasma omega-3 concentrations and various lipid parameters.[9]

-

Analytical Method: Plasma fatty acid levels were analyzed using validated chromatographic techniques to determine concentrations of EPA, DPA, and other fatty acids.

Visualizing the Pathways: Absorption and Mechanism of Action

Differential Absorption Pathway

The initial digestive processing is the critical differentiator between the bioavailability of this compound ethyl and free fatty acid EPA. Ethyl esters require fat-stimulated enzymatic action, a rate-limiting step bypassed by FFA formulations.

Experimental Workflow for a Bioavailability Study

The following diagram outlines a typical workflow for a clinical trial designed to assess the bioavailability of a drug like this compound ethyl.

EPA's Post-Absorption Signaling Pathways

Once absorbed, EPA exerts its therapeutic effects through multiple mechanisms related to lipid metabolism and inflammation. It is not merely a substrate for energy but an active signaling molecule that modulates enzymatic activity and gene expression.

Analytical Methodologies for EPA Quantification

Accurate determination of EPA concentrations in biological matrices is critical for pharmacokinetic studies. The gold standard for quantification is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Principle: This technique separates fatty acids chromatographically before using mass spectrometry for highly sensitive and specific detection and quantification.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile), followed by hydrolysis to release esterified fatty acids, and then a liquid-liquid extraction to isolate the lipids.[15][16]

-

Chromatography: Reversed-phase C18 columns are commonly used to separate EPA from other fatty acids.[15][16]

-

Ionization and Detection: Negative electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often used. Detection is performed in multiple reaction monitoring (MRM) mode for high specificity, using deuterated internal standards for accurate quantification.[3][15][16]

-

Validation: Methods are validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, sensitivity, and stability.[3][16]

Conclusion for Drug Development Professionals

The bioavailability of EPA is critically dependent on its chemical formulation. This compound ethyl, as an ethyl ester, exhibits lower bioavailability compared to free fatty acid forms of EPA, particularly in the context of a low-fat diet. This is a crucial consideration for the target patient population with hypertriglyceridemia, who are typically counseled to reduce dietary fat intake. The reduced absorption of ethyl esters is a direct consequence of their dependency on fat-stimulated pancreatic lipase for hydrolysis, a rate-limiting step that is not required for FFA-based formulations.

For drug development professionals, these findings underscore the importance of formulation science in optimizing the therapeutic potential of omega-3 fatty acids. While this compound ethyl has demonstrated significant cardiovascular benefits in large-scale trials like REDUCE-IT, formulations with enhanced bioavailability, such as FFA forms, may offer the potential for achieving therapeutic plasma concentrations more efficiently or with lower doses. Future research and development in this area should focus on optimizing delivery systems to maximize the absorption and ultimate clinical benefit of EPA.

References

- 1. Clinical results and mechanism of action of this compound ethyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]

- 4. Human absorption of fish oil fatty acids as triacylglycerols, free acids, or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption of eicosapentaenoic acid and docosahexaenoic acid from fish oil triacylglycerols or fish oil ethyl esters co-ingested with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steady-state bioavailability of prescription omega-3 on a low-fat diet is significantly improved with a free fatty acid formulation compared with an ethyl ester formulation: the ECLIPSE II study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steady-state bioavailability of prescription omega-3 on a low-fat diet is significantly improved with a free fatty acid formulation compared with an ethyl ester formulation: the ECLIPSE II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Head-to-Head Comparison of a Free Fatty Acid Formulation of Omega-3 Pentaenoic Acids Versus this compound Ethyl in Adults With Hypertriglyceridemia: The ENHANCE-IT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Pharmacokinetics of this compound Ethyl: An Open-Label, Multiple Oral Dose, Parallel Design Study in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound ethyl: Eicosapentaenoic acid concentration and triglyceride-lowering effects across clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound ethyl (eicosapentaenoic acid ethyl ester): Effects on remnant-like particle cholesterol from the MARINE and ANCHOR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Icosapent Ethyl: An In-Vivo Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate and in-vivo distribution of icosapent ethyl, a high-purity prescription form of eicosapentaenoic acid (EPA) ethyl ester.[1][2][3] this compound ethyl is approved as an adjunct to diet to reduce triglyceride (TG) levels in adult patients with severe hypertriglyceridemia and to reduce the risk of cardiovascular events in certain high-risk patient populations.[1][3][4][5][6] This document delves into the pharmacokinetics, metabolic pathways, and tissue distribution of this important therapeutic agent, presenting quantitative data in a structured format and detailing the experimental protocols employed in key clinical studies.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Following oral administration, this compound ethyl undergoes a multi-step process of absorption, distribution, metabolism, and excretion. The ethyl ester form acts as a prodrug, delivering the active moiety, EPA, to the systemic circulation.[3]

Absorption and Bioavailability

This compound ethyl is administered orally and should be taken with food.[4][7] Upon ingestion, it is de-esterified during the absorption process, primarily in the small intestine, to its active metabolite, EPA.[4][5][6][7][8] The absorbed EPA then enters the systemic circulation mainly through the thoracic duct lymphatic system.[4][7] Peak plasma concentrations of EPA are typically observed approximately 5 hours after oral administration.[4][5][7] The ethyl ester of EPA is generally not detectable in the blood following oral intake, indicating complete hydrolysis during digestion.[1]

Distribution

Once in the bloodstream, EPA is extensively distributed throughout the body. The mean volume of distribution at steady-state is approximately 82 to 88 liters.[1][7][9] The majority of circulating EPA is incorporated into phospholipids, triglycerides, and cholesteryl esters, with less than 1% existing as unesterified fatty acid.[7] More than 99% of this unesterified EPA is bound to plasma proteins.[7] EPA is also incorporated into the membranes of red blood cells (RBCs), which is considered a reflection of its content in other tissues.[1][10] While plasma EPA concentrations reach a steady state by day 14, RBC concentrations continue to increase over a longer duration, not reaching a steady state by day 28.[1][11]

Metabolism

The primary metabolic pathway for EPA is beta-oxidation, similar to that of dietary fatty acids.[4][7][8] This process occurs mainly in the liver and involves the sequential cleavage of two-carbon units from the fatty acid chain, generating acetyl-CoA, which then enters the Krebs cycle to produce energy.[4] Metabolism mediated by cytochrome P450 (CYP) enzymes is considered a minor pathway for EPA elimination.[4][8]

dot

Caption: Metabolic pathway of this compound ethyl from oral administration to metabolism.

Excretion

This compound ethyl and its metabolite EPA are not excreted by the kidneys.[4][7] The elimination half-life of total EPA in plasma at steady state is approximately 79 to 89 hours, indicating a slow clearance from the body.[1][4][5]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of EPA following the administration of this compound ethyl have been characterized in several clinical studies. The data presented below are primarily from studies in healthy subjects and patients with hypertriglyceridemia.

| Parameter | Value (Mean ± SD or Range) | Study Population | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~5 hours | Healthy Subjects & Patients | [4][5][7] |

| Elimination Half-life (t½) | 79 (± 47) hours | Healthy Subjects | [1] |

| ~89 hours | - | [4][5] | |

| Apparent Volume of Distribution (Vd/F) | 82 (± 56) L | Healthy Subjects | [1] |

| ~88 L | - | [7][9] | |

| Apparent Total Plasma Clearance (CL/F) | 757 (± 283) mL/h | Healthy Subjects | [1] |

| 684 mL/h | - | [7] |

Table 1: Pharmacokinetic Parameters of Eicosapentaenoic Acid (EPA) Following this compound Ethyl Administration.

| Dose of this compound Ethyl | Baseline Plasma EPA (µg/mL) | Peak Plasma EPA (Cmax) on Day 28 (µg/mL) | Baseline RBC EPA (µg/mL) | Peak RBC EPA (Cmax) on Day 28 (µg/mL) | Reference |

| 4 g/day | 19 | 366 | 12 | 89 | [1][11] |

| 2 g/day | - | - | - | - | - |

Table 2: EPA Concentrations in Plasma and Red Blood Cells (RBCs) in Healthy Subjects.

Experimental Protocols

The pharmacokinetic and pharmacodynamic properties of this compound ethyl have been extensively studied in clinical trials such as MARINE and ANCHOR. Below are the generalized methodologies employed in these key studies.

Study Design: Pharmacokinetic Assessment in Healthy Subjects

A representative pharmacokinetic study involved a randomized, open-label design with multiple oral doses administered to healthy subjects.

dot

Caption: General workflow for a clinical pharmacokinetic study of this compound ethyl.

-

Dosing Regimens: Subjects received this compound ethyl for 28 days at varying doses (e.g., 2 g/day or 4 g/day ) and frequencies (once daily or twice daily), administered with meals.[1][11]

-

Blood Sampling: Blood samples were collected before the morning dose on specified days (e.g., days 1, 14, 26, 28) and at various time points post-dosing to characterize the pharmacokinetic profile.[1][11]

-

Bioanalytical Method: EPA concentrations in plasma (total and unesterified) and red blood cells were measured using validated analytical methods such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) or gas chromatography with flame ionization detection (GC-FID).[1][11][12][13]

Key Clinical Efficacy and Safety Trials (MARINE and ANCHOR)

These pivotal Phase 3 studies evaluated the efficacy and safety of this compound ethyl in patients with hypertriglyceridemia.

-

MARINE Study: This was a multicenter, placebo-controlled, randomized, double-blind, 12-week study in patients with very high triglyceride levels (≥500 mg/dL and ≤2000 mg/dL).[1][14][15]

-

ANCHOR Study: This study had a similar design to MARINE but enrolled statin-treated patients at high cardiovascular risk with persistently high triglycerides (≥200 mg/dL and <500 mg/dL).[1][13][14]

-

Primary Efficacy Endpoint: The primary endpoint in both studies was the percent change in triglyceride levels from baseline to the end of the study.[14][16]

-

Fatty Acid Analysis: Pre-specified exploratory analyses of fatty acid concentrations in plasma and RBCs were conducted to correlate changes with the observed lipid-lowering effects.[12][13][17]

Advanced Metabolic Pathways of EPA

Beyond beta-oxidation, EPA serves as a substrate for several enzyme systems, leading to the production of a variety of bioactive lipid mediators. These pathways are crucial for understanding the pleiotropic effects of this compound ethyl beyond triglyceride reduction.

dot

Caption: Major enzymatic pathways for the metabolism of eicosapentaenoic acid (EPA).

-

Cyclooxygenase (COX) Pathway: EPA is metabolized by COX enzymes to produce prostaglandins of the 3-series (e.g., PGE3) and thromboxanes, which are generally less inflammatory than their arachidonic acid-derived counterparts.[18]

-

Lipoxygenase (LOX) Pathway: LOX enzymes convert EPA into leukotrienes and specialized pro-resolving mediators (SPMs) like resolvins of the E-series.[18][19] These resolvins play a key role in the active resolution of inflammation.

-

Cytochrome P450 (CYP) Pathway: CYP epoxygenases metabolize EPA to form epoxyeicosatetraenoic acids (EpETEs), while CYP hydroxylases produce hydroxyeicosapentaenoic acids (HEPEs).[18][20] These metabolites have various biological activities, including roles in inflammation and vascular function.

Conclusion

The in-vivo metabolic journey of this compound ethyl is characterized by efficient de-esterification to the active EPA moiety, extensive distribution, and a slow elimination process dominated by beta-oxidation. The incorporation of EPA into plasma lipids and RBC membranes correlates with its triglyceride-lowering effects. Furthermore, the conversion of EPA into a diverse array of bioactive lipid mediators through COX, LOX, and CYP pathways likely contributes to its broader cardiovascular benefits. A thorough understanding of these pharmacokinetic and metabolic pathways is essential for the continued research and clinical application of this compound ethyl in managing cardiovascular risk.

References

- 1. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With this compound Ethyl in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ethyl: Eicosapentaenoic acid concentration and triglyceride-lowering effects across clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Critical Review of this compound Ethyl in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Ethyl eicosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound Ethyl? [synapse.patsnap.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Effects of this compound Ethyl (Eicosapentaenoic Acid Ethyl Ester) on Pharmacokinetic Parameters of Rosiglitazone in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Ethyl Effects on Fatty Acid Profiles in Statin-Treated Patients With High Triglycerides: The Randomized, Placebo-controlled ANCHOR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With this compound Ethyl in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Ethyl Effects on Fatty Acid Profiles in Statin-Treated Patients With High Triglycerides: The Randomized, Placebo-controlled ANCHOR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound ethyl for the treatment of severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound ethyl, a pure EPA omega-3 fatty acid: effects on lipoprotein particle concentration and size in patients with very high triglyceride levels (the MARINE study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Usefulness of this compound Ethyl (Eicosapentaenoic Acid Ethyl Ester) in Women to Lower Triglyceride Levels (Results from the MARINE and ANCHOR Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound ethyl, a pure EPA omega-3 fatty acid: effects on plasma and red blood cell fatty acids in patients with very high triglyceride levels (results from the MARINE study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Icosapent Ethyl: A Deep Dive into its Effects on Inflammatory Markers and Lipid Profiles

A Technical Guide for Researchers and Drug Development Professionals

Icosapent ethyl (IPE), a high-purity prescription form of eicosapentaenoic acid (EPA) ethyl ester, has emerged as a significant therapeutic agent in cardiovascular risk reduction. Its benefits extend beyond simple lipid lowering, encompassing a complex interplay of effects on inflammatory pathways and lipoprotein metabolism. This technical guide provides an in-depth analysis of the mechanisms and clinical trial data surrounding this compound ethyl's impact on key biomarkers, intended for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action

This compound ethyl's therapeutic effects are multifaceted.[1][2] Once ingested, it is de-esterified to free EPA, which is then absorbed.[1] EPA, an omega-3 fatty acid, modulates lipid and inflammatory pathways through several mechanisms:

-

Triglyceride Reduction: EPA decreases hepatic triglyceride synthesis and enhances the activity of lipoprotein lipase, which breaks down triglycerides in the bloodstream.[1] It also promotes the beta-oxidation of fatty acids, reducing their availability for triglyceride production.[1]

-

Anti-Inflammatory Effects: EPA competes with arachidonic acid (AA), an omega-6 fatty acid, for enzymatic conversion by cyclooxygenase (COX) and lipoxygenase (LOX). This competition leads to the production of less inflammatory eicosanoids (prostaglandins and leukotrienes) and the synthesis of anti-inflammatory resolvins.[1][2]

-

Endothelial Function and Plaque Stability: EPA has been shown to improve endothelial function and may contribute to the stabilization of atherosclerotic plaques.[3][4]

Impact on Lipid Profiles: A Quantitative Overview

Clinical trials have consistently demonstrated the efficacy of this compound ethyl in improving lipid profiles, most notably by reducing triglyceride levels without significantly increasing low-density lipoprotein cholesterol (LDL-C), a common side effect of other omega-3 fatty acid formulations containing docosahexaenoic acid (DHA).[5][6] The following tables summarize the quantitative effects of this compound ethyl on various lipid parameters from key clinical trials.

Table 1: Effect of this compound Ethyl on Triglyceride Levels in Key Clinical Trials

| Trial | Patient Population | IPE Dose | Duration | Baseline TG (mg/dL) | Placebo-Adjusted Median % Change in TG |

| MARINE [6] | Fasting TG ≥500 and ≤2000 mg/dL | 4 g/day | 12 weeks | 680 | -33.1% |

| 2 g/day | 657 | -19.7% | |||

| ANCHOR [6] | Statin-treated, fasting TG ≥200 and <500 mg/dL | 4 g/day | 12 weeks | - | -21.5% |

| 2 g/day | - | -10.1% | |||

| REDUCE-IT [3] | Statin-treated, established CVD or diabetes with risk factors, TG ≥135 and <500 mg/dL | 4 g/day | Median 4.9 years | 216 (median) | -19.7% (at 1 year) |

Table 2: Effect of this compound Ethyl on Other Lipid and Lipoprotein Parameters

| Parameter | Trial (Dose) | Placebo-Adjusted Median % Change |

| LDL-C | MARINE (4 g/day ) | No significant change[6] |

| ANCHOR (4 g/day ) | -6.3%[6] | |

| REDUCE-IT (4 g/day ) | +3.1% vs +10.2% in placebo (at 1 year)[3] | |

| Non-HDL-C | MARINE (4 g/day ) | -17.7%[7] |

| ANCHOR (4 g/day ) | -13.6%[7] | |

| VLDL-C | MARINE (4 g/day ) | -28.6%[7] |

| ANCHOR (4 g/day ) | -24.4%[4] | |

| Apolipoprotein B (Apo B) | MARINE (4 g/day ) | -8.5%[7] |

| ANCHOR (4 g/day ) | -9.3%[7] | |

| Large VLDL Particles | MARINE (4 g/day ) | -27.9%[8] |

| Total LDL Particles | MARINE (4 g/day ) | -16.3%[8] |

| Small LDL Particles | MARINE (4 g/day ) | -25.6%[8] |

Modulation of Inflammatory Markers

Beyond its effects on lipids, this compound ethyl has demonstrated a significant impact on markers of inflammation, which are increasingly recognized as key drivers of atherosclerosis.

Table 3: Effect of this compound Ethyl on Inflammatory Markers in Key Clinical Trials

| Marker | Trial (Dose) | Placebo-Adjusted Median % Change |

| hs-CRP | MARINE (4 g/day ) | -36%[9][10] |

| ANCHOR (4 g/day ) | -22%[9][10] | |

| Lp-PLA2 | MARINE (4 g/day ) | -14%[9][10] |

| ANCHOR (4 g/day ) | -19%[9][10] | |

| Oxidized LDL | ANCHOR (4 g/day ) | -13%[9][10] |

| IL-6 | MARINE & ANCHOR (4 g/day ) | No significant change[9][10] |

| ICAM-1 | MARINE & ANCHOR (4 g/day ) | No significant change[9][10] |

Note: In the REDUCE-IT trial, a biomarker substudy showed minimal changes in inflammatory markers in the this compound ethyl group, while the mineral oil placebo group showed increases in several markers, including hs-CRP and IL-6. This has led to debate about the relative contribution of this compound ethyl's effects versus the potential pro-inflammatory effects of the placebo.[11][12][13]

Experimental Protocols

The data presented above were generated from rigorously designed clinical trials. The following provides a summary of the methodologies employed in these key studies.

MARINE and ANCHOR Trials

-

Study Design: These were Phase III, multicenter, randomized, double-blind, placebo-controlled, 12-week studies.[9][10]

-

Patient Population:

-

Intervention: Patients were randomized to receive this compound ethyl 4 g/day , 2 g/day , or placebo.[9][10]

-

Efficacy Endpoints: The primary endpoint was the percentage change in triglyceride levels from baseline. Secondary endpoints included changes in other lipid parameters and inflammatory markers.[5][9]

-

Biomarker Analysis: Blood samples were collected at baseline and at the end of the 12-week treatment period. Lipid panels were determined using standard enzymatic methods. Inflammatory markers such as hs-CRP, Lp-PLA2, and Ox-LDL were measured using immunoassays. Lipoprotein particle concentrations and sizes were determined by nuclear magnetic resonance (NMR) spectroscopy.[8]

REDUCE-IT Trial

-

Study Design: A multinational, randomized, double-blind, placebo-controlled cardiovascular outcomes trial.[15]

-

Patient Population: 8,179 statin-treated patients with established cardiovascular disease or diabetes and other risk factors, who had a fasting triglyceride level of 135 to 499 mg/dL and an LDL cholesterol level of 41 to 100 mg/dL.[15]

-

Intervention: Patients were randomized to receive 4 grams of this compound ethyl daily or a mineral oil placebo.[15] The median follow-up was 4.9 years.

-

Primary Endpoint: The primary efficacy endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina.[3]

-

Biomarker Substudy: A prespecified exploratory analysis of a range of biomarkers was conducted on serum samples collected at baseline, 12 months, and 24 months from a subset of trial participants.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound ethyl and a generalized workflow for the clinical trials cited.

Conclusion

This compound ethyl has demonstrated robust efficacy in modulating both lipid profiles and markers of inflammation. Its primary effect on lipid metabolism is a significant reduction in triglycerides, achieved without a concomitant increase in LDL-C. Furthermore, its influence on the arachidonic acid cascade contributes to a less inflammatory state, as evidenced by reductions in hs-CRP and Lp-PLA2. The comprehensive data from large-scale clinical trials underscore the multifaceted mechanism of action of this compound ethyl, positioning it as a valuable therapeutic option for managing cardiovascular risk in patients with elevated triglycerides and other risk factors. Further research will continue to elucidate the full spectrum of its cellular and molecular effects.

References

- 1. What is the mechanism of this compound Ethyl? [synapse.patsnap.com]

- 2. Clinical results and mechanism of action of this compound ethyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on this compound Ethyl for Cardiovascular Risk Reduction: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Critical Review of this compound Ethyl in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound ethyl for the treatment of severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ethyl for treatment of elevated triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound ethyl, a pure EPA omega-3 fatty acid: effects on lipoprotein particle concentration and size in patients with very high triglyceride levels (the MARINE study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Ethyl, a Pure Ethyl Ester of Eicosapentaenoic Acid: Effects on Circulating Markers of Inflammation from the MARINE and ANCHOR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound ethyl, a pure ethyl ester of eicosapentaenoic acid: effects on circulating markers of inflammation from the MARINE and ANCHOR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New biomarker data add to concerns over REDUCE-IT trial | MDedge [mdedge.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Effects of Randomized Treatment With this compound Ethyl and a Mineral Oil Comparator on Interleukin-1β, Interleukin-6, C-Reactive Protein, Oxidized Low-Density Lipoprotein Cholesterol, Homocysteine, Lipoprotein(a), and Lipoprotein-Associated Phospholipase A2: A REDUCE-IT Biomarker Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rationale and design of REDUCE‐IT: Reduction of Cardiovascular Events with this compound Ethyl–Intervention Trial - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Journey of Icosapent Ethyl: An In-depth Technical Guide to its Uptake and Intracellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosapent ethyl (IPE), a highly purified ethyl ester of eicosapentaenoic acid (EPA), has emerged as a critical therapeutic agent in the management of cardiovascular risk, primarily through its significant triglyceride-lowering effects and pleiotropic mechanisms beyond lipid modulation.[1][2][3] Understanding the cellular and molecular pharmacology of IPE is paramount for researchers, scientists, and drug development professionals seeking to leverage its therapeutic potential and explore novel applications. This technical guide provides a comprehensive overview of the cellular uptake of IPE's active metabolite, EPA, and delves into the intricate intracellular signaling pathways it modulates. The information presented herein is curated from a wide array of preclinical and clinical studies, with a focus on quantitative data, detailed experimental methodologies, and visual representations of complex biological processes.

Cellular Uptake of Eicosapentaenoic Acid (EPA)

This compound ethyl is a prodrug that, following oral administration, is de-esterified to its active form, EPA.[4] The cellular uptake of EPA is a critical first step in its mechanism of action. While the precise mechanisms are still under investigation, it is understood that as a fatty acid, EPA can be incorporated into cellular membranes, influencing their fluidity and the function of membrane-bound proteins.

Quantitative Analysis of EPA Uptake

The cellular uptake of EPA has been quantified in various cell models. The following table summarizes key findings from a study investigating the uptake of different EPA formulations in Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for the intestinal barrier.

| Formulation | Incubation Time (hours) | Cellular Uptake (%) |

| Triglyceride (30% purity) | 6 | 6.85 |

| Triglyceride (30% purity) | 24 | 8.65 |

| Ethyl Ester (30% purity) | 6 | 4.85 |

| Ethyl Ester (30% purity) | 24 | 7.46 |

| Re-esterified Triglyceride (70% purity) | 6 | 8.76 |

| Re-esterified Triglyceride (70% purity) | 24 | 13.55 |

| Ethyl Ester (70% purity) | 6 | 7.84 |

| Ethyl Ester (70% purity) | 24 | 9.96 |

| Data represents the mean percentage of EPA/DHA taken up by Caco-2 cells.[5] |

Intracellular Signaling Pathways Modulated by this compound Ethyl

Once inside the cell, EPA influences a multitude of signaling cascades that contribute to its anti-inflammatory, anti-thrombotic, and plaque-stabilizing effects. Two of the most well-characterized pathways involve the activation of G-protein coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptors (PPARs).

GPR120 Signaling Pathway

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids, including EPA.[6] Its activation triggers a cascade of anti-inflammatory responses.

Upon binding of EPA, GPR120 recruits β-arrestin 2. This interaction inhibits the association of TAK1 with TAB1, a crucial step for the activation of downstream inflammatory pathways.[6] The inhibition of the TAK1/TAB1 complex prevents the activation of the IKK complex, which in turn leads to the stabilization of the NF-κB inhibitor, IκB. This sequesters the transcription factor NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7]

PPARγ Activation Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and inflammation. EPA is a known agonist of PPARγ.

EPA enters the cytoplasm and translocates to the nucleus where it binds to and activates PPARγ. Activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding leads to the increased expression of genes involved in lipid metabolism and the control of inflammation.[1]

Experimental Protocols

This section outlines the general methodologies employed in key experiments to elucidate the cellular uptake and intracellular signaling of this compound ethyl.

Cellular Uptake Assay

This protocol describes a general method for quantifying the cellular uptake of EPA in a cell culture model.

1. Cell Culture:

-

Seed cells (e.g., Caco-2, HUVECs) in appropriate culture plates and allow them to reach a desired confluency.

2. Treatment:

-

Prepare solutions of different EPA formulations (e.g., ethyl ester, triglyceride) at specified concentrations.

-

Remove the culture medium and add the EPA-containing medium to the cells.

3. Incubation:

-

Incubate the cells for various time points (e.g., 6 and 24 hours) under standard cell culture conditions (37°C, 5% CO2).

4. Washing:

-

After incubation, aspirate the treatment medium and wash the cells multiple times with a cold phosphate-buffered saline (PBS) to remove any unbound, extracellular EPA.

5. Cell Lysis and Lipid Extraction:

-

Lyse the cells using a suitable lysis buffer.

-

Extract the total lipids from the cell lysate using a method such as the Folch or Bligh-Dyer extraction.

6. Quantification:

-

Analyze the extracted lipids using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the amount of EPA present within the cells.

-

Calculate the percentage of uptake relative to the initial amount of EPA added to the culture medium.

GPR120 Activation Assay (Western Blot)

This protocol provides a general framework for assessing the activation of the GPR120 signaling pathway using Western blotting.

1. Cell Treatment and Lysis:

-

Culture appropriate cells (e.g., macrophages, adipocytes) and treat them with EPA for a specified duration.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., GPR120, phosphorylated IKK, IκB) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.[8][9][10]

PPARγ Activation Assay (Quantitative Real-Time PCR)

This protocol outlines a general method for measuring changes in the expression of PPARγ target genes.

1. Cell Treatment and RNA Isolation:

-

Culture relevant cells (e.g., adipocytes, endothelial cells) and treat with EPA.

-

Isolate total RNA from the cells using a commercial RNA isolation kit.

2. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

3. Quantitative PCR (qPCR):

-

Perform qPCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and specific primers for PPARγ target genes (e.g., FABP4, CD36) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in EPA-treated cells compared to control cells.[11][12][13]

Conclusion

The cellular uptake and subsequent intracellular signaling of this compound ethyl's active metabolite, EPA, are complex and multifaceted processes that underpin its diverse therapeutic benefits. By integrating into cellular membranes and activating key signaling pathways such as GPR120 and PPARγ, EPA exerts potent anti-inflammatory and metabolic regulatory effects. The quantitative data and experimental methodologies presented in this technical guide offer a foundational understanding for researchers and drug development professionals. Further exploration of these pathways will undoubtedly unveil new therapeutic avenues and optimize the clinical application of this compound ethyl in cardiovascular and other diseases.

References

- 1. This compound ethyl for the treatment of severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. ichgcp.net [ichgcp.net]

- 4. Effects of this compound Ethyl (Eicosapentaenoic Acid Ethyl Ester) on Pharmacokinetic Parameters of Rosiglitazone in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Assessment of lipid composition and eicosapentaenoic acid/docosahexaenoic acid bioavailability in fish oil obtained through different enrichment methods [frontiersin.org]

- 6. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]

- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The lipid sensor GPR120 promotes brown fat activation and FGF21 release from adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Eicosapentaenoic acid increases lipolysis through up-regulation of the lipolytic gene expression and down-regulation of the adipogenic gene expression in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

icosapent ethyl's impact on endothelial function and plaque stabilization

An In-depth Technical Guide on Icosapent Ethyl's Impact on Endothelial Function and Plaque Stabilization

Introduction

This compound ethyl (IPE), a high-purity prescription form of eicosapentaenoic acid (EPA) ethyl ester, has emerged as a critical therapy for reducing cardiovascular risk.[1][2] Unlike many fish oil supplements, IPE is comprised solely of EPA, excluding docosahexaenoic acid (DHA).[3] The landmark REDUCE-IT (Reduction of Cardiovascular Events with this compound Ethyl–Intervention Trial) demonstrated that IPE (4g/day) significantly reduced the risk of major adverse cardiovascular events by 25% in high-risk, statin-treated patients with elevated triglycerides.[4][5][6] While initially recognized for its triglyceride-lowering effects, the benefits of IPE extend far beyond lipid management.[3][5] This technical guide delves into the core mechanisms underpinning IPE's efficacy, focusing on its profound impact on endothelial function and atherosclerotic plaque stabilization. We will explore the molecular pathways, summarize key quantitative data from clinical trials, and detail the experimental protocols used to elucidate these effects.

Impact on Endothelial Function

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis, characterized by reduced nitric oxide (NO) bioavailability, inflammation, and oxidative stress.[7][8] this compound ethyl exerts multiple beneficial effects that collectively restore endothelial homeostasis.

Mechanisms of Action

-

Enhanced Nitric Oxide (NO) Bioavailability: EPA has been shown to improve the coupling efficiency of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the potent vasodilator and anti-atherogenic molecule, NO.[3] In human endothelial cells challenged with the inflammatory cytokine IL-6, pretreatment with EPA reversed the loss of NO bioavailability and increased the NO/peroxynitrite release ratio.[3][7] This effect is partly mediated by the augmented expression of key proteins involved in NO production, such as heme oxygenase-1 and dimethylarginine dimethylaminohydrolase-1.[7][9]

-

Anti-Inflammatory and Pro-Resolving Effects: EPA directly competes with arachidonic acid (AA) for inclusion into cell membrane phospholipids (B1166683) and for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][10] This competition shifts the balance from the production of pro-inflammatory and pro-thrombotic eicosanoids (derived from AA, such as prostaglandin (B15479496) E2 and thromboxane (B8750289) A2) towards less inflammatory mediators.[3][10] Furthermore, EPA is a precursor to specialized pro-resolving mediators (SPMs), such as resolvin E1, which actively counter-regulate inflammation, enhance macrophage-mediated clearance of cellular debris (efferocytosis), and promote tissue repair.[10][11][12] EPA also disrupts pro-inflammatory signaling pathways, including those mediated by Toll-like receptor 4 (TLR4) and NF-κB, leading to reduced transcription of inflammatory cytokines like IL-6 and TNF-α.[10]

-

Reduction of Oxidative Stress: IPE has been shown to significantly reduce levels of oxidized low-density lipoprotein (oxLDL), a key driver of endothelial dysfunction and foam cell formation in atherosclerosis.[1][13][14] By mitigating the formation of oxLDL and other reactive oxygen species, EPA protects endothelial cells from injury and preserves their function.[4][14][15]

Quantitative Data: Effects on Inflammatory and Endothelial Biomarkers

The following table summarizes the effects of this compound ethyl (4 g/day ) on key biomarkers associated with inflammation and endothelial dysfunction from the MARINE and ANCHOR studies.

| Biomarker | Study | Population | Median Placebo-Adjusted Percent Change from Baseline | p-value |

| High-Sensitivity C-Reactive Protein (hsCRP) | MARINE | Severe hypertriglyceridemia (TG ≥500 mg/dL) | -36% | < 0.01 |

| ANCHOR | Statin-treated, high TG (200-499 mg/dL) | -22% | < 0.001 | |

| Lipoprotein-associated Phospholipase A₂ (Lp-PLA₂) | MARINE | Severe hypertriglyceridemia (TG ≥500 mg/dL) | -14% | < 0.001 |

| ANCHOR | Statin-treated, high TG (200-499 mg/dL) | -19% | < 0.0001 | |

| Oxidized Low-Density Lipoprotein (Ox-LDL) | ANCHOR | Statin-treated, high TG (200-499 mg/dL) | -13% | < 0.0001 |

| Interleukin-6 (IL-6) | MARINE | Severe hypertriglyceridemia (TG ≥500 mg/dL) | Not Significant | NS |

| ANCHOR | Statin-treated, high TG (200-499 mg/dL) | Not Significant | NS | |

| Intercellular Adhesion Molecule-1 (ICAM-1) | MARINE | Severe hypertriglyceridemia (TG ≥500 mg/dL) | Not Significant | NS |

| ANCHOR | Statin-treated, high TG (200-499 mg/dL) | Not Significant | NS | |

| Data sourced from Bays HE, et al. Am J Cardiovasc Drugs. 2013.[1] |

Experimental Protocols

Protocol: In Vitro Assessment of EPA on Endothelial Cell Function under Inflammatory Challenge [7][9]

-

Objective: To determine the direct effects of EPA on human endothelial cell protein expression and nitric oxide bioavailability following a pro-inflammatory challenge.

-

Cell Culture: Primary Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under standard conditions.

-

Treatment: HUVECs are pretreated with EPA for a specified duration (e.g., 24 hours).

-

Inflammatory Challenge: Following pretreatment, cells are challenged with the pro-inflammatory cytokine Interleukin-6 (IL-6) to induce an inflammatory response and endothelial dysfunction.

-

Endpoint Analysis:

-

Inflammatory Marker Secretion: Supernatants are collected, and levels of soluble Intercellular Adhesion Molecule-1 (sICAM-1) and Tumor Necrosis Factor-alpha (TNF-α) are quantified using ELISA to confirm the inflammatory response.[7][8]

-

NO and Peroxynitrite Measurement: Real-time release kinetics of nitric oxide (NO) and peroxynitrite (ONOO⁻) are monitored using specialized porphyrinic nanosensors to assess eNOS coupling and NO bioavailability.[7][8]

-

Proteomic Analysis: Global protein expression changes in cell lysates are determined using liquid chromatography-mass spectrometry (LC-MS) with tandem mass tagging to identify proteins and pathways modulated by EPA.[7][8]

-

Visualization: Signaling Pathways

Caption: IPE's impact on endothelial inflammatory and eNOS signaling pathways.

Impact on Plaque Stabilization

Beyond improving endothelial function, IPE directly impacts the structure and stability of atherosclerotic plaques, shifting them towards a less rupture-prone phenotype. This is a crucial mechanism for reducing ischemic events.

Mechanisms of Action

-

Plaque Composition and Volume Reduction: The EVAPORATE trial, using multidetector computed tomography (MDCT), provided the first direct imaging evidence of IPE's effect on coronary plaque. Treatment with IPE led to a significant regression of low-attenuation plaque (LAP), a marker of high-risk, lipid-rich plaque.[6] Furthermore, IPE promoted the regression of total non-calcified, fibrofatty, and fibrous plaque volumes, whereas these plaque types progressed in the placebo group.[16]

-

Fibrous Cap Thickening and Necrotic Core Reduction: A key feature of plaque stability is a thick, protective fibrous cap overlying a small lipid-rich necrotic core (LRNC).[12][13] Analyses of the EVAPORATE study demonstrated that IPE treatment was associated with an increase in fibrous cap thickness and a decrease in the LRNC, indicating a shift towards a more stable plaque phenotype.[17][18][19]

-

Reduced Plaque Inflammation: EPA's anti-inflammatory properties extend to the plaque microenvironment. Experimental studies have shown that IPE reduces the accumulation of macrophages within atherosclerotic plaques.[20] It also suppresses the activity of inflammatory proteases, such as cathepsins, which are known to degrade the fibrous cap and promote plaque rupture.[20]

Quantitative Data: Plaque Volume and Composition Changes (EVAPORATE Trial)

The following table summarizes the key findings on plaque progression from the final 18-month analysis of the EVAPORATE trial.

| Plaque Component | This compound Ethyl Group (Median % Change) | Placebo Group (Median % Change) | Adjusted p-value (Between Groups) |

| Low-Attenuation Plaque (LAP) | -17% | +109% | 0.0061 |

| Total Non-Calcified Plaque | -19% | +9% | 0.0005 |

| Fibrofatty Plaque | -34% | +32% | 0.0002 |

| Fibrous Plaque | -20% | +1% | 0.0028 |

| Total Plaque Volume | -9% | +11% | 0.0019 |

| Dense Calcium (Calcified Plaque) | -1% | +15% | 0.053 (NS) |

| Data sourced from Budoff MJ, et al. Eur Heart J. 2020.[5][6][10][12][16] |

Experimental Protocols

Protocol: The EVAPORATE Trial (Effect of this compound Ethyl on Progression of Coronary Atherosclerosis in Patients with Elevated Triglycerides on Statin Therapy) [5][21][22]

-

Objective: To assess the effect of IPE 4 g/day compared to placebo on the progression of coronary atherosclerotic plaque in statin-treated patients with elevated triglycerides using serial MDCT angiography.[6]

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Patient Population: 80 patients were enrolled.

-

Intervention: Patients were randomized 1:1 to receive either IPE 4 g/day or a matching mineral oil placebo for 18 months.[6]

-

Imaging Protocol: All patients underwent MDCT angiography at baseline, an interim scan at 9 months, and a final scan at 18 months.[19]

-

Primary Endpoint: The rate of change in low-attenuation plaque (LAP) volume from baseline to 18 months.[6]

-

Secondary Endpoints: Rates of change in other plaque volumes, including total, non-calcified, fibrofatty, fibrous, and calcified plaque.

Visualization: Experimental Workflow

Caption: Workflow diagram for the EVAPORATE clinical trial.

Conclusion

The cardiovascular benefits of this compound ethyl are attributable to a complex and multi-faceted mechanism of action that extends well beyond its effect on triglyceride levels.[4][5] As detailed in this guide, IPE fundamentally improves endothelial function by enhancing nitric oxide bioavailability, exerting potent anti-inflammatory and pro-resolving effects, and reducing oxidative stress.[3][4] Concurrently, it directly modifies atherosclerotic plaque, promoting a more stable phenotype by reducing the volume of high-risk, non-calcified plaque components and increasing fibrous cap thickness.[17][18][19] The robust quantitative data from imaging and biomarker studies provide compelling evidence for these pleiotropic effects.[5] For researchers and drug development professionals, understanding these core mechanisms is essential for contextualizing the clinical outcomes observed in trials like REDUCE-IT and for exploring future applications of this unique therapeutic agent.

References

- 1. This compound ethyl, a pure ethyl ester of eicosapentaenoic acid: effects on circulating markers of inflammation from the MARINE and ANCHOR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Ethyl, a Pure Ethyl Ester of Eicosapentaenoic Acid: Effects on Circulating Markers of Inflammation from the MARINE and ANCHOR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Critical Review of this compound Ethyl in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Ethyl? [synapse.patsnap.com]

- 5. Effect of this compound ethyl on progression of coronary atherosclerosis in patients with elevated triglycerides on statin therapy: final results of the EVAPORATE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ethyl reduces low attenuation plaque quantity - - PACE-CME [pace-cme.org]

- 7. Eicosapentaenoic Acid Improves Endothelial Nitric Oxide Bioavailability Via Changes in Protein Expression During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eicosapentaenoic Acid Improves Endothelial Nitric Oxide Bioavailability Via Changes in Protein Expression During Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound ethyl–induced lipoprotein remodeling and its impact on cardiovascular disease risk markers in normolipidemic individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Inflammatory and Proresolving Mediators in Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emphasis on this compound Ethyl for Cardiovascular Risk Reduction: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Road to Approval: a Perspective on the Role of this compound Ethyl in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Highly Purified Eicosapentaenoic Acid Alleviates the Inflammatory Response and Oxidative Stress in Macrophages during Atherosclerosis via the miR-1a-3p/sFRP1/Wnt/PCP-JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing Omega-3 Therapy and Its Cardiovascular Benefits: What About this compound Ethyl? A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. amarincorp.com [amarincorp.com]

- 18. biospace.com [biospace.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]